2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide
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Overview
Description
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H7BrF4. It is a derivative of benzyl bromide, where the benzene ring is substituted with fluorine, methyl, and trifluoromethyl groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Fluoro-3-methyl-5-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the bromide to the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Produces substituted benzyl derivatives.
Oxidation: Yields benzyl alcohols or carboxylic acids.
Reduction: Results in the formation of the corresponding hydrocarbon.
Scientific Research Applications
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the benzene ring, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-methyl-3-(trifluoromethyl)benzyl bromide
- 3,5-Bis(trifluoromethyl)benzyl bromide
- 4-Fluorobenzyl bromide
- 2-(Bromomethyl)benzyl alcohol .
Uniqueness
2-Fluoro-3-methyl-5-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of its substituents, which imparts distinct reactivity and stability. The presence of both fluorine and trifluoromethyl groups enhances its electron-withdrawing capability, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-(bromomethyl)-2-fluoro-3-methyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4/c1-5-2-7(9(12,13)14)3-6(4-10)8(5)11/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QARMMECXFNZZNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CBr)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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